molecular formula C4H9NO2S B351812 Methylcysteine CAS No. 7728-98-5

Methylcysteine

Cat. No.: B351812
CAS No.: 7728-98-5
M. Wt: 135.19 g/mol
InChI Key: IDIDJDIHTAOVLG-VKHMYHEASA-N
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Mechanism of Action

Methylcysteine, also known as S-Methylcysteine, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is the S-methylated derivative of cysteine .

Target of Action

This compound primarily targets two proteins: Cathepsin D and Methylated-DNA–protein-cysteine methyltransferase . Cathepsin D is a protein involved in protein breakdown, while Methylated-DNA–protein-cysteine methyltransferase is involved in DNA repair .

Mode of Action

It is known to arise by post-translational methylation of cysteine . One pathway involves methyl transfer from alkylated DNA by zinc-cysteinate-containing repair enzymes .

Biochemical Pathways

This compound is involved in several biochemical pathways. It contributes to the folate-dependent/independent remethylation to form methionine and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle .

Pharmacokinetics

Studies have shown that the principal urinary component after 24 hours was the unchanged compound .

Result of Action

This compound has been shown to have favorable anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .

Action Environment

The action of this compound can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Methylcysteine participates in several biochemical reactions. It is synthesized through the condensation of O-acetylserine and methanethiol . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the formation of ubiquitin thioester, a key intermediate in the ubiquitylation of proteins . Moreover, it is utilized as an N→S acyl transfer device in the chemical preparation of ubiquitin thioester .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with favorable anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . It influences cell function by altering glucose- and cholesterol-related enzymes and improving hepatic and pancreatic β-cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For example, it is involved in the formation of ubiquitin thioester through a chemical strategy that combines native chemical ligation and this compound-containing peptides .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from O-acetylserine and methanethiol, indicating its involvement in sulfur metabolism . It also plays a role in the formation of ubiquitin thioester, suggesting its participation in protein ubiquitylation pathways .

Subcellular Localization

It is known that this compound is synthesized in the cytosol , suggesting that it may be localized in this subcellular compartment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcysteine can be synthesized through various chemical methods. One common approach involves the methylation of cysteine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically proceeds via an S_N2 mechanism, where the thiol group of cysteine attacks the methyl group of the methylating agent, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale chemical reactors where cysteine is treated with methylating agents under controlled conditions. The reaction is monitored to ensure complete conversion and high yield. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methylcysteine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiols.

    Substitution: this compound can participate in substitution reactions where the methylthio group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles under basic or neutral conditions.

Major Products Formed:

Comparison with Similar Compounds

Methylcysteine is unique due to its S-methylated structure, which imparts distinct chemical and biological properties. Similar compounds include:

This compound stands out due to its specific role in modulating oxidative stress and inflammation, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
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InChI Key

IDIDJDIHTAOVLG-VKHMYHEASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)N
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Isomeric SMILES

CSC[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C4H9NO2S
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DSSTOX Substance ID

DTXSID50862579
Record name S-Methylcysteine
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Molecular Weight

135.19 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name S-Methyl-L-cysteine
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CAS No.

1187-84-4, 19651-44-6, 7728-98-5
Record name (-)-S-Methyl-L-cysteine
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Record name S-Methyl-DL-cysteine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is S-methylcysteine synthesized in plants?

A1: S-methylcysteine biosynthesis in plants, particularly in radish leaves, occurs through the methylation of cysteine. This conclusion is supported by studies using radiolabeled precursors, which showed efficient incorporation of the methyl group from methionine into S-methylcysteine sulfoxide. [, ]

Q2: Are there alternative pathways for S-methylcysteine biosynthesis?

A2: While direct methylation of cysteine appears to be the primary route in some plants, evidence suggests an alternative pathway in common bean (Phaseolus vulgaris). Stable isotope labeling studies indicate that serine and methionine are the sole precursors of free S-methylcysteine in developing seeds. This suggests a condensation reaction between O-acetylserine and methanethiol, catalyzed by BSAS4;1, a cytosolic β-substituted alanine synthase. []

Q3: What is the role of γ-glutamyl-S-methylcysteine in plants?

A3: γ-glutamyl-S-methylcysteine is a prominent non-protein amino acid found in legumes like common bean and lima bean (Phaseolus lunatus L.). It serves as a storage form of sulfur and potentially plays a role in sulfur metabolism during germination. [, , ]

Q4: How does sulfate nutrition impact S-methylcysteine accumulation?

A4: Studies in common bean have shown that the concentration of total S-methylcysteine, measured after acid hydrolysis, is positively correlated with sulfate nutrition. This suggests a regulatory role of sulfate availability in the biosynthesis of S-methylcysteine and its derivatives. []

Q5: What is the fate of S-methylcysteine during germination?

A5: During the germination of lima beans, S-methylcysteine and related peptides, including γ-glutamyl-S-methylcysteine and γ-glutamyl-S-methylcysteine sulfoxide, are metabolized into yet unidentified products. The system involving γ-glutamyl-S-methylcysteine and its sulfoxide form is proposed to have an oxidation-reduction function in the initial stages of plant growth. []

Q6: How is S-methylcysteine metabolized in other organisms?

A6: In the anaerobic protozoan parasite Entamoeba histolytica, S-methylcysteine accumulates dramatically under L-cysteine deprivation. This accumulation is linked to the increased synthesis of isopropanolamine and phosphatidylisopropanolamine. The parasite utilizes cysteine synthase to synthesize S-methylcysteine from methanethiol and O-acetylserine. []

Q7: What is the molecular formula and weight of S-methylcysteine?

A7: The molecular formula of S-methylcysteine is C4H9NO2S, and its molecular weight is 135.18 g/mol.

Q8: Is there spectroscopic data available for S-methylcysteine and its derivatives?

A8: Yes, various studies have utilized techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to characterize S-methylcysteine and its derivatives. For instance, 1H NMR was employed to confirm the direct bonding between mercury(II) and the sulfur atom in complexes of methionine and S-methylcysteine. [] Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to quantify S-methylcysteine in biological samples like hemoglobin. []

Q9: Does S-methylcysteine exhibit any biological activity?

A9: Studies have investigated the potential chemopreventive properties of S-methylcysteine against DMBA-induced mammary tumors in rats. While it demonstrated some activity, its selenium analog, Se-methylselenocysteine, exhibited significantly higher efficacy at much lower concentrations. This highlights the influence of selenium substitution on biological activity. [, ]

Q10: Does S-methylcysteine have any known toxicity?

A11: Studies on rats have shown that high dietary levels of S-methylcysteine can cause growth depression and splenic damage, similar to the effects observed with excess methionine. This suggests a potential toxicity associated with the metabolism of the methyl group in these compounds. [] Further research is needed to assess its safety profile comprehensively.

Q11: What analytical methods are used to detect and quantify S-methylcysteine?

A12: Several techniques are employed for S-methylcysteine analysis. Gas chromatography-mass spectrometry (GC-MS) enables accurate quantification in complex biological samples, such as hemoglobin, by utilizing stable isotope-labeled analogs as internal standards. [] Additionally, liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) has been used to analyze S-methylated phytochelatins. []

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